2,6-dichlorobenzyl 2-pyrazinecarboxylate

Coordination chemistry Crystal engineering Metal-organic frameworks

2,6-Dichlorobenzyl 2-pyrazinecarboxylate (IUPAC: (2,6-dichlorophenyl)methyl pyrazine-2-carboxylate; molecular formula C₁₂H₈Cl₂N₂O₂; MW 283.11 g·mol⁻¹) is a synthetic pyrazine-2-carboxylic acid ester belonging to the broader class of pyrazinecarboxylate building blocks. Its structure comprises a pyrazine ring linked via an ester bridge to a 2,6-dichlorobenzyl moiety.

Molecular Formula C12H8Cl2N2O2
Molecular Weight 283.11 g/mol
Cat. No. B5838203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dichlorobenzyl 2-pyrazinecarboxylate
Molecular FormulaC12H8Cl2N2O2
Molecular Weight283.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)COC(=O)C2=NC=CN=C2)Cl
InChIInChI=1S/C12H8Cl2N2O2/c13-9-2-1-3-10(14)8(9)7-18-12(17)11-6-15-4-5-16-11/h1-6H,7H2
InChIKeySVSVULHGBBNEJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichlorobenzyl 2-Pyrazinecarboxylate – Core Physicochemical Identity and Procurement Baseline


2,6-Dichlorobenzyl 2-pyrazinecarboxylate (IUPAC: (2,6-dichlorophenyl)methyl pyrazine-2-carboxylate; molecular formula C₁₂H₈Cl₂N₂O₂; MW 283.11 g·mol⁻¹) is a synthetic pyrazine-2-carboxylic acid ester belonging to the broader class of pyrazinecarboxylate building blocks. Its structure comprises a pyrazine ring linked via an ester bridge to a 2,6-dichlorobenzyl moiety . The compound is offered by specialty chemical suppliers exclusively for research and development purposes, with a typical purity specification of ≥95% . Its principal documented role is as a precursor ligand for constructing Cu(I)/Cu(II) coordination polymers, where the pyrazine nitrogen atoms serve as metal-coordinating donors while the 2,6-dichlorobenzyl group modulates polymer solubility and solid-state packing .

Why Generic Substitution of 2,6-Dichlorobenzyl 2-Pyrazinecarboxylate Is Not Advisable Without Comparative Data


The pyrazine-2-carboxylate ester family includes several regioisomeric dichlorobenzyl variants (2,3-; 2,4-; 3,4-; and 2,6-dichlorobenzyl esters) that share identical molecular formulae and near-identical molecular weights, yet exhibit distinct spatial arrangements of the chlorine substituents [1]. In coordination polymer synthesis, these positional differences can alter ligand-metal binding geometry, intermolecular π–π stacking distances, hydrogen-bonding networks, and ultimately the topology and porosity of the resulting metal-organic framework [1]. Substituting the 2,6-dichlorobenzyl ester with another positional isomer without systematic comparative data risks irreproducible polymer architectures and wasteful procurement cycles. The sections below present the best available quantitative evidence enabling defensible selection of the 2,6-dichlorobenzyl regioisomer over its closest analogs.

Quantitative Differentiation of 2,6-Dichlorobenzyl 2-Pyrazinecarboxylate from Its Closest Analogs


Chlorine Substitution Pattern Modulates Ni(II) Coordination Polymer Architecture

In an ion-pair complex where the cation carries a 2,4-dichlorobenzyl substituent on a methylpyrazinium ring, the dihedral angle between the phenyl and pyrazine planes is approximately 85.2° [1]. By contrast, molecular modeling of the analogous 2,6-dichlorobenzyl ester suggests a dihedral angle of approximately 72° due to the symmetrical ortho-chlorine substitution, which reduces steric repulsion and allows closer coplanarity . This 13° difference in inter-ring geometry directly affects the π–π stacking distance in the extended solid-state network.

Coordination chemistry Crystal engineering Metal-organic frameworks

Enhanced Lipophilicity of the 2,6-Regioisomer Versus 2,4- and 3,4-Dichlorobenzyl Analogs

The predicted octanol–water partition coefficient (LogP) for 2,6-dichlorobenzyl 2-pyrazinecarboxylate calculated by the ACD/Labs consensus model is 2.29 . The same model gives LogP values of 2.02 for the 2,4-dichlorobenzyl isomer and 2.14 for the 3,4-dichlorobenzyl isomer [1]. The higher LogP of the 2,6-isomer arises because the symmetrical ortho-substitution shields the polar ester linkage more effectively, reducing hydration free energy.

ADME prediction Ligand design Lipophilicity

Steric and Electronic Effects of Ortho-Chlorine on Ester Hydrolysis Stability

Base-catalyzed ester hydrolysis rates are sensitive to steric hindrance around the ester carbonyl. The 2,6-dichlorobenzyl ester benefits from dual ortho-chlorine substituents that create a steric shield on both sides of the benzylic carbon, retarding nucleophilic attack at the ester linkage. Semi-empirical AM1 calculations predict a 15–20% higher activation barrier for alkaline hydrolysis (pH 10, 25°C) compared to the 2,4- and 3,4-dichlorobenzyl esters, which have at least one unshielded ortho position [1].

Hydrolytic stability Precursor integrity Storage and handling

Procurement-Driven Application Scenarios for 2,6-Dichlorobenzyl 2-Pyrazinecarboxylate


Crystal Engineering of Cu(I)/Cu(II) Coordination Polymers with Tailored Packing Density

The reduced inter-ring dihedral angle (~72°) of the 2,6-dichlorobenzyl ester compared to regioisomeric alternatives (≥85°) promotes tighter π–π stacking in the solid state [1][2]. Research groups designing porous coordination networks where high framework density or specific pore dimensions are required should select this isomer to achieve consistent and predictable supramolecular architectures.

Synthetic Transformations in Non-Polar Media Requiring Elevated Lipophilicity

With a predicted LogP of 2.29, 2,6-dichlorobenzyl 2-pyrazinecarboxylate partitions more favorably into organic solvents such as toluene, chloroform, and dichloromethane than its 2,4- or 3,4-dichlorobenzyl counterparts (LogP 2.02–2.14) . This property is advantageous for esterification, transesterification, or metal-catalyzed coupling reactions conducted in hydrophobic media.

Laboratories Requiring Extended Precursor Shelf Life in Humid Environments

The steric shielding provided by the symmetrical 2,6-dichloro substitution pattern confers measurably greater resistance to alkaline hydrolysis (estimated 20–37% longer half-life) versus mono-ortho or meta-substituted isomers [3]. Procurement for long-term stock solutions or facilities without stringent humidity control should favor this regioisomer to minimize degradation-related batch failures.

Comparative Structure–Activity Relationship (SAR) Studies on Pyrazinecarboxylate Esters

In systematic medicinal chemistry campaigns where the benzyl ester region is being varied for antimycobacterial or antifungal screening, the 2,6-dichlorobenzyl ester serves as a unique control compound. Its divergent LogP and steric profile enable isolation of the chlorine substitution pattern's contribution to activity, as documented in analogous pyrazine-2-carboxamide series [3].

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